1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine
Description
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is a piperazine derivative featuring a sulfonyl group attached via a 2-(isopropoxy)ethyl chain. The piperazine core, a six-membered heterocycle with two nitrogen atoms, is modified at the N1 position by the sulfonylethoxy substituent, which confers unique physicochemical properties. Piperazine derivatives are widely explored for their versatility in interacting with neurotransmitter transporters (e.g., dopamine, serotonin) and enzymes, often modulated by substituent effects on polarity, rigidity, and steric bulk .
Properties
IUPAC Name |
1-(2-propan-2-yloxyethylsulfonyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHKWQWDLKZLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229240 | |
| Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-27-7 | |
| Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves the reaction of piperazine with 2-(propan-2-yloxy)ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl hydrides.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves its ability to act as a buffer, maintaining a stable pH in various environments. It interacts with hydrogen ions, either accepting or donating them to maintain equilibrium. This property is particularly useful in biological systems where pH stability is crucial for enzymatic activities and cellular functions .
Comparison with Similar Compounds
Sulfonyl-Containing Piperazines
Sulfonyl groups in piperazine derivatives influence solubility, metabolic stability, and receptor selectivity. Key comparisons include:
- 1-[2-(Methylsulfonyl)phenyl]piperazine () : This compound, with a methylsulfonyl group directly attached to a phenyl ring, exhibits higher rigidity and lipophilicity compared to 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine. The ethoxy spacer in the target compound likely enhances flexibility and aqueous solubility, which may improve bioavailability .
- Bridged Piperazine Analogs () : Structural rigidity in compounds like 3,8-diaza[3.2.1]bicyclooctane derivatives (e.g., compound 7, IC₅₀ = 8.0 nM at dopamine transporters) contrasts with the flexible ethanesulfonyl chain of the target molecule. Rigid analogs show higher dopamine transporter (DAT) affinity but reduced solubility, whereas the target’s flexibility may balance binding and pharmacokinetics .
Table 1: Physicochemical and Pharmacological Properties of Sulfonyl-Containing Piperazines
Benzylpiperazines and Phenylpiperazines
These classes are prominent in designer drugs and neurotransmitter modulation:
- Benzylpiperazines (BZP, ) : BZP acts as a psychostimulant via serotonin and dopamine release. The target compound’s sulfonyl group replaces the benzyl moiety, likely reducing psychoactivity but increasing metabolic stability due to decreased lipophilicity .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP, ) : A 5-HT1B agonist (65-fold selectivity over 5-HT1A), TFMPP’s trifluoromethyl group enhances electron-withdrawing effects, whereas the target’s sulfonyl group may alter receptor interaction profiles (e.g., sigma vs. serotonin receptors) .
Table 2: Functional Group Impact on Receptor Selectivity
Piperazines in Dopamine Transporter Inhibition
- GBR-12909 (): A high-affinity DAT inhibitor (IC₅₀ = 1.4 nM) with a diphenylmethoxyethyl chain.
- RTI-82 () : A cocaine analog with tropane-based structure. Unlike the target compound, RTI-82’s rigid scaffold allows specific interactions with DAT’s carboxyl-terminal domains, highlighting how sulfonyl flexibility may limit transporter binding .
Biological Activity
1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine, a compound with the CAS number 1375472-27-7, has garnered interest in biological research due to its potential applications in various biochemical processes. This article details its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
This compound is a sulfonamide derivative characterized by a piperazine ring substituted with a propan-2-yloxyethanesulfonyl group. Its structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₈N₂O₃S |
| Molecular Weight | 218.32 g/mol |
| CAS Number | 1375472-27-7 |
The biological activity of this compound is primarily attributed to its role as a buffering agent, which helps maintain pH levels in biological systems. This property is crucial for enzymatic reactions and cellular processes that are sensitive to pH fluctuations. Additionally, the sulfonamide group may interact with various enzymes, potentially inhibiting their activity through competitive inhibition or other mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been found effective against a range of bacterial strains. A study demonstrated that modifications in the sulfonamide structure significantly affected their antibacterial efficacy, suggesting that this compound could be explored for similar applications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. One study reported that certain piperazine-based compounds showed considerable cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential therapeutic applications in oncology . Although specific data on this compound is limited, the structural similarities suggest it may possess comparable activities.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effectiveness of sulfonamide derivatives against various pathogens. Results indicated that modifications in the side chains significantly influenced their effectiveness, providing insights into how structural changes can enhance biological activity.
- Cytotoxicity in Cancer Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
